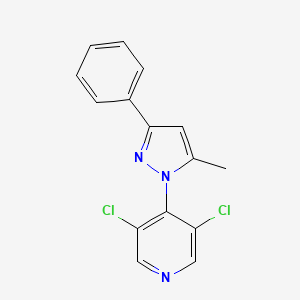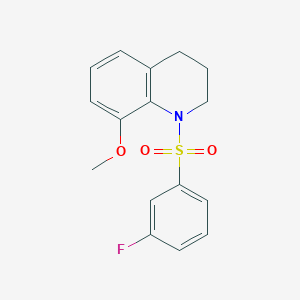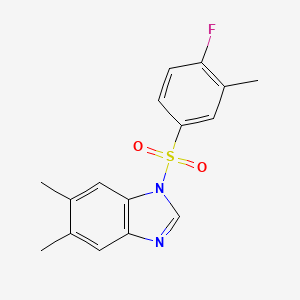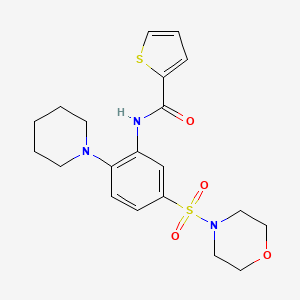
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- is a compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly known as Bis(2-tert-butylamino-1-(2'-biphenylyloxy)ethane) magnesium or simply BATE-Mg. BATE-Mg is a chiral ligand that has been used in asymmetric catalysis, which is a process that involves the use of chiral catalysts to selectively produce enantiomerically pure compounds.
作用机制
The mechanism of action of BATE-Mg is not fully understood. However, it is believed that BATE-Mg acts as a chiral ligand that interacts with the substrate and the metal catalyst to selectively produce enantiomerically pure compounds. The tert-butyl groups on the amine protect the amine from unwanted reactions, and the biphenyl group provides the chirality needed for the selective production of enantiomers.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of BATE-Mg. However, it is known that BATE-Mg is not a drug and is not intended for human consumption. BATE-Mg is used solely for research purposes and has no known side effects.
实验室实验的优点和局限性
BATE-Mg has several advantages for lab experiments. It is a chiral ligand that can selectively produce enantiomerically pure compounds, which is essential for the production of drugs and other compounds that require high purity. BATE-Mg is also stable under a wide range of reaction conditions, which makes it a versatile ligand for various reactions.
However, there are also limitations to the use of BATE-Mg in lab experiments. The synthesis of BATE-Mg is a complex process that requires expertise in organic chemistry. The high cost of BATE-Mg also limits its use in large-scale reactions.
未来方向
There are several future directions for the study of BATE-Mg. One direction is the development of new and more efficient synthesis methods for BATE-Mg. Another direction is the study of the mechanism of action of BATE-Mg to gain a better understanding of how it interacts with the substrate and the metal catalyst. Additionally, BATE-Mg can be used as a chiral ligand in other reactions to produce enantiomerically pure compounds. The study of BATE-Mg and its potential applications in asymmetric catalysis is an active area of research that has the potential to lead to the development of new drugs and other compounds.
合成方法
BATE-Mg can be synthesized using a multi-step process. The first step involves the synthesis of 2-biphenylyl ethanol, which is then converted to 2-biphenylyl ethylamine. The amine is then protected with tert-butyl groups, and the resulting compound is reacted with magnesium to form BATE-Mg. The synthesis of BATE-Mg is a complex process that requires expertise in organic chemistry.
科学研究应用
BATE-Mg has been extensively studied in the scientific community due to its potential applications in asymmetric catalysis. Asymmetric catalysis is a process that involves the use of chiral catalysts to selectively produce enantiomerically pure compounds. BATE-Mg has been used as a chiral ligand in various reactions, including the hydrogenation of ketones, the addition of organozinc reagents to aldehydes, and the allylation of aldehydes. These reactions have been shown to produce high yields of enantiomerically pure compounds.
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPVKNFKBKJCE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)

![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
